

# Application Notes and Protocols: Butyl Diphenyl Phosphate in Hydraulic Fluids

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## Compound of Interest

Compound Name: *Butyl diphenyl phosphate*

Cat. No.: *B1265594*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **butyl diphenyl phosphate** as a key component in hydraulic fluids, particularly in applications requiring anti-wear and fire-resistant properties. The information is intended for professionals in research and development who are formulating or evaluating hydraulic fluid performance.

## Introduction

**Butyl diphenyl phosphate** is a phosphate ester that serves as a functional additive in hydraulic fluids. Its primary roles are to enhance anti-wear characteristics and to contribute to the fire-resistance of the fluid. Phosphate esters are recognized for their ability to form protective films on metallic surfaces under high pressure and temperature, thereby reducing friction and preventing wear. **Butyl diphenyl phosphate** is often used in combination with other phosphate esters, such as tributyl phosphate and dibutyl phenyl phosphate, to achieve a desired balance of properties in commercial formulations like Skydrol™ LD4, where it is typically present at 4-8% by weight.

## Key Applications and Mechanisms

The utility of **butyl diphenyl phosphate** in hydraulic fluids stems from two main properties:

- **Anti-Wear Performance:** Under boundary lubrication conditions, where the hydraulic fluid film is not thick enough to prevent metal-to-metal contact, **butyl diphenyl phosphate** adsorbs to

the metal surfaces. The localized high temperatures and pressures at these contact points trigger a tribochemical reaction, forming a durable, low-shear-strength film of iron phosphates and polyphosphates. This sacrificial layer prevents direct metal contact, reducing adhesion, abrasion, and overall wear.

- **Fire Resistance:** Phosphate esters as a class are inherently more fire-resistant than mineral oil-based hydraulic fluids. They possess high flash points, fire points, and autoignition temperatures, making them suitable for applications where hydraulic lines are in proximity to ignition sources. The phosphorus content contributes to a self-extinguishing characteristic upon ignition.

## Quantitative Data Presentation

Specific quantitative performance data for hydraulic fluids formulated solely with **butyl diphenyl phosphate** as the anti-wear additive is not extensively available in public literature. The following tables present typical performance data for a representative butylated triphenyl phosphate-based hydraulic fluid, which can be used as a general reference.

Table 1: Typical Physicochemical Properties of a Butylated Triphenyl Phosphate Hydraulic Fluid

Property	Typical Value Range	Test Method
Appearance	Clear & Bright	Visual
Specific Gravity @ 20°C	1.13 - 1.17	ASTM D4052
Total Acid Number (TAN), mg KOH/g	< 0.10	ASTM D974
Kinematic Viscosity @ 40°C, cSt	41.4 - 50.6	ASTM D445
Moisture Content, %	< 0.10	ASTM D95
Phosphorus Content, % Wt.	7.6 - 8.0	IP-149
Air Release Value, Minutes	< 6.0	ASTM D3427

Table 2: Representative Performance Data for a Phosphate Ester-Based Hydraulic Fluid

Performance Test	Test Method	Typical Result
Four-Ball Wear Test (Wear Scar Diameter, mm)	ASTM D4172	0.4 - 0.6
Hydrolytic Stability (Copper Weight Loss, mg/cm <sup>2</sup> )	ASTM D2619	< 0.1
Thermal Stability (Sludge, mg)	ASTM D2160	< 10
Flash Point, °C	ASTM D92	> 200
Fire Point, °C	ASTM D92	> 300
Autoignition Temperature, °C	ASTM E659	> 450

## Experimental Protocols

### Four-Ball Wear Test for Anti-Wear Properties (ASTM D4172)

Objective: To determine the relative wear-preventing properties of a hydraulic fluid.

Methodology:

- Apparatus: A four-ball wear test machine, consisting of one rotating steel ball and three stationary steel balls in a cup.
- Sample Preparation: The test cup and balls are thoroughly cleaned with a solvent and dried. The hydraulic fluid containing **butyl diphenyl phosphate** is placed in the cup, covering the three stationary balls.
- Test Conditions: The standard test conditions are typically a rotation speed of 1200 rpm for 60 minutes at a temperature of 75°C, with an applied load of 147 N or 392 N.
- Procedure: a. The test cup is assembled and placed in the machine. b. The specified load is applied. c. The motor is started, and the test is run for the specified duration and at the specified temperature.

- **Analysis:** After the test, the machine is stopped, and the three stationary balls are removed and cleaned. The diameter of the wear scars on each of the three stationary balls is measured in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope. The average wear scar diameter is calculated. A smaller average wear scar diameter indicates better anti-wear performance.

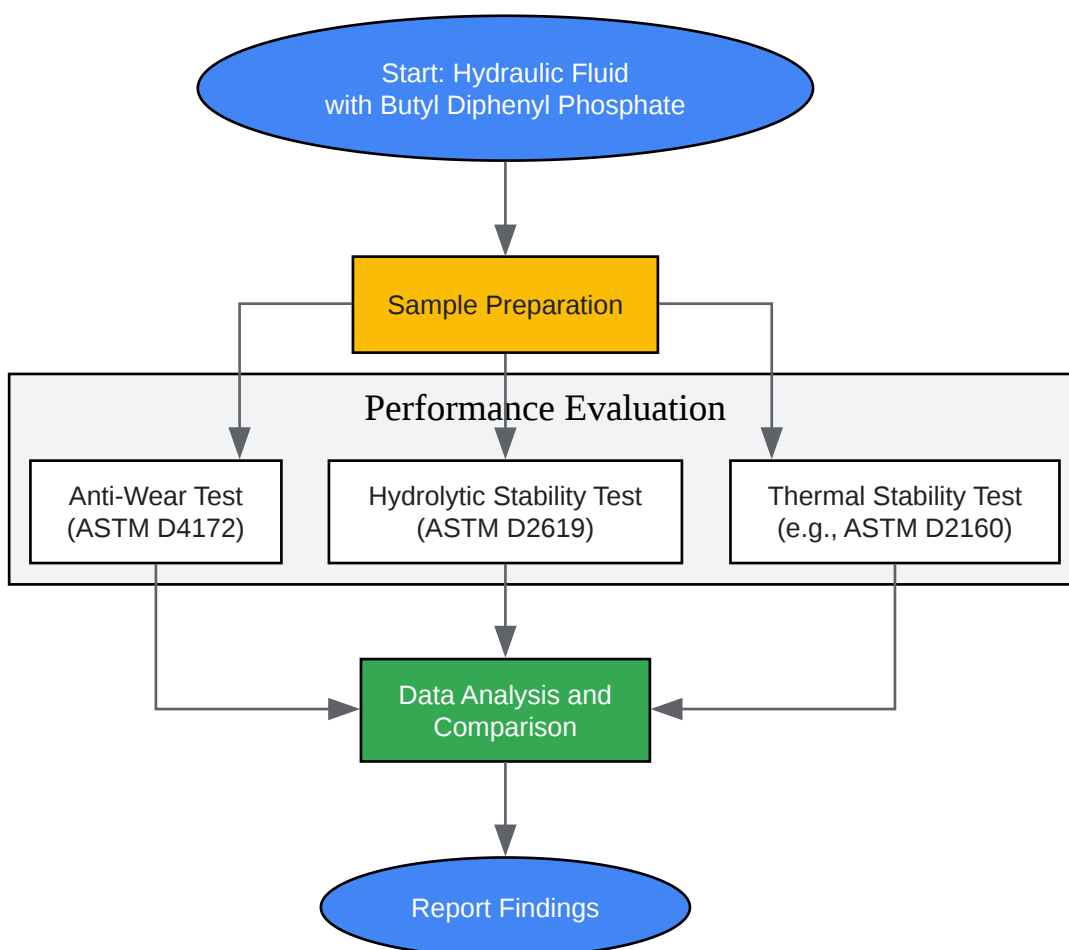
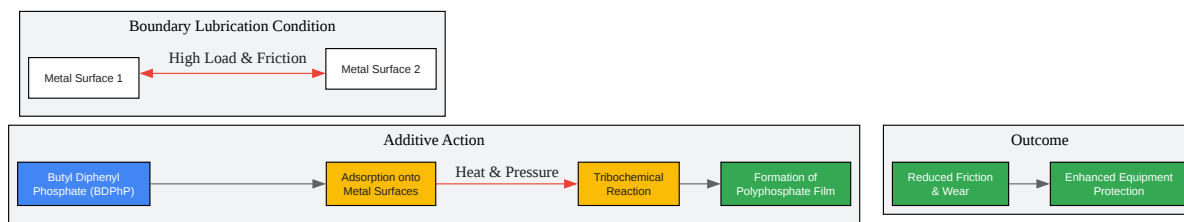
## Hydrolytic Stability Test (ASTM D2619)

**Objective:** To assess the stability of the hydraulic fluid in the presence of water.

**Methodology:**

- **Apparatus:** A pressure-resistant glass beverage bottle, a copper test specimen, an oven with a rotating rack.
- **Sample Preparation:** 75 g of the hydraulic fluid and 25 g of distilled water are placed in the beverage bottle with a polished copper strip.
- **Test Conditions:** The bottle is sealed and placed in the oven at 93°C for 48 hours, while being rotated end over end.
- **Procedure:** a. After 48 hours, the bottle is removed from the oven and allowed to cool. b. The bottle is opened, and the contents are observed.
- **Analysis:** The following are measured and reported:
  - The weight change of the copper specimen.
  - The total acidity of the water layer.
  - The change in the viscosity of the oil layer.
  - The amount of insoluble sludge formed. Hydrolytically unstable fluids will form acidic and insoluble contaminants, leading to corrosion and changes in fluid viscosity.

## Mandatory Visualizations



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